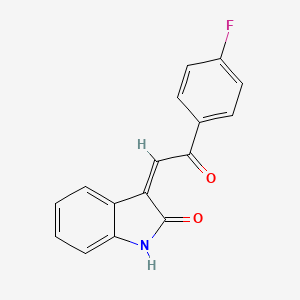

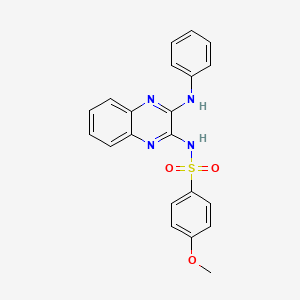

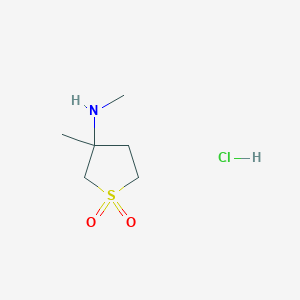

3-(4-Fluorophenacylidene)indoline-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “3-(4-Fluorophenacylidene)indoline-2-one” were not found, there are studies on the synthesis of related 3-substituted-indolin-2-one derivatives . For instance, one study synthesized 19 3-substituted-indolin-2-one derivatives and found that 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity . Another study designed and synthesized a new series of indoline-2-one derivatives based on the essential pharmacophoric features of VEGFR-2 inhibitors .Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-Fluorophenacylidene)indoline-2-one” were not found, there are studies on the chemical reactions of related indoline derivatives . For example, one study evaluated the anti-inflammatory activity of 3-substituted-indolin-2-one derivatives . Another study assessed the anti-proliferative activities of indoline-2-one derivatives against breast (MCF-7) and liver (HepG2) cancer cell lines .科学的研究の応用

Synthesis and Antimicrobial Applications

A study by Başoğlu et al. (2012) involved the synthesis of linezolid-like molecules, including compounds derived from 3-fluoro-4-(morpholin-4-yl)aniline, to evaluate their antimicrobial activities. The synthesized compounds displayed good antitubercular activities, indicating potential applications in treating bacterial infections, especially tuberculosis (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Cancer Research and Cytotoxicity

Huang et al. (2018) reported on the diastereoselective synthesis of dispirooxindoles via a cycloaddition reaction, which showed cytotoxicities against mouse breast cancer cells and human liver cancer cells. This highlights the compound's potential as a lead for developing new cancer therapies (Huang, Huang, Sun, & Yan, 2018).

Optical Applications and Fluorescence Technologies

Park et al. (2015) explored the synthesis of a new class of fluorophores, indolizino[3,2-c]quinolines, demonstrating unique optical properties suitable for use as fluorescent probes in aqueous systems. This work suggests applications in biomedical imaging and fluorescence-based technologies (Park, Kwon, Lee, & Kim, 2015).

Anticancer Properties and DNA Binding

Gu et al. (2017) synthesized 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, evaluating their antitumor agents' potential and studying their DNA binding properties. These compounds exhibited increased DNA binding affinity and antitumor activity, suggesting their utility in cancer therapy and as tools for studying DNA interactions (Gu, Li, Ma, Li, Zhou, Ding, Zhang, Wang, & Zhou, 2017).

Anti-Inflammatory and Analgesic Activities

Sarva et al. (2016) focused on synthesizing bioactive bis(indolyl)methanes, showing significant anti-inflammatory activity compared to standard drugs. This indicates the potential of such compounds in developing new anti-inflammatory and analgesic therapies (Sarva, Harinath, Sthanikam, Ethiraj, Vaithiyalingam, & Cirandur, 2016).

特性

IUPAC Name |

(3Z)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15(19)9-13-12-3-1-2-4-14(12)18-16(13)20/h1-9H,(H,18,20)/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUFVMJZPFKJCP-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)F)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=C(C=C3)F)/C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenacylidene)indoline-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)

![ethyl (7Z)-7-(hydroxyimino)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2720851.png)

![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)

![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B2720859.png)

![2-((4-bromobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720860.png)